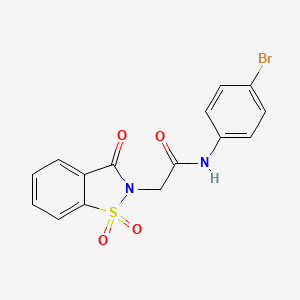
4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile is a chemical that features a tetrahydropyran ring, a phenylthio substituent, and a nitrile group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and related chemical reactions that can be used to infer properties and synthetic methods for the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the synthesis of pyrano[2,3-c]pyrazole derivatives in aqueous media without a catalyst, which offers an environmentally friendly approach . Similarly, the synthesis of imidazo[1,2-b]pyrazole derivatives through a one-pot, four-component condensation reaction demonstrates the versatility of such methods . The development of a new variant of the Migita reaction for carbon-sulfur bond formation, as applied to the synthesis of a tetrahydro-2H-pyran derivative, suggests a potential pathway for synthesizing the phenylthio-substituted tetrahydropyran ring of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques and computational methods. For example, the structure of a pyrazole derivative was confirmed by IR, NMR, HRMS, and UV-vis spectroscopy, and further analyzed using Hartree-Fock and density functional theory . The synthesis of diastereoisomers of a phenylthio-substituted ethanol also provides insights into the stereochemistry and conformational preferences of such compounds .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. For instance, the synthesis of novel pyridine derivatives involved the reaction of a pyrazole derivative with different ketones and cyanoacetates . The study of quantum chemical properties, including chemical reactivity and thermodynamic properties, of a quinoline derivative provides a theoretical framework that could be applied to understand the reactivity of 4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic and computational techniques. The antimicrobial activity of a tetrahydro-4H-chromene derivative was evaluated, indicating potential biological applications . The electronic properties, such as HOMO and LUMO energies, were calculated for a pyrazole derivative, which could be relevant for understanding the electronic structure of 4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile . Additionally, the nonlinear optical behavior and thermodynamic properties of a pyrano[3,2-c]quinoline derivative were investigated, which could inform predictions about the properties of the compound of interest .
科学的研究の応用
Molecular Structure and Antimicrobial Activity
4H-pyran derivatives, including structures related to 4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile, have been synthesized and characterized using various spectroscopic techniques. These compounds, such as BCC, show significant antibacterial and antifungal activity, as demonstrated in a study by Bishnoi et al. (2019) (Bishnoi et al., 2019).
Corrosion Inhibition
Pyran derivatives have been synthesized and tested as potential corrosion inhibitors. For instance, Dandia et al. (2013) explored the effect of various pyrazolopyridine derivatives, including 4H-pyran structures, on corrosion inhibition in mild steel (Dandia et al., 2013).
Domino Reactions for Synthesis
Thimmarayaperumal and Shanmugam (2017) developed a domino protocol for synthesizing various polyaromatic hydrocarbons, including 2H-pyranones and tetrahydronaphthalenes, using 4H-pyran derivatives (Thimmarayaperumal & Shanmugam, 2017).
Spectroscopic and Structural Investigations
A study by Kumar et al. (2020) focused on the spectral and structural properties of a synthetic analog of the 4H-pyran motif, highlighting its pharmaceutical importance in drug discovery (Kumar et al., 2020).
Antifungal Activity and Photostability
Research by Silva et al. (2021) on 2-amino-4H-pyran-3-carbonitriles revealed their antifungal activities against phytopathogenic fungi. However, the study also highlighted concerns about their photostability, which can impact their biological applications (Silva et al., 2021).
特性
IUPAC Name |
4-phenylsulfanyloxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOAKHUSHHGZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylthio)tetrahydro-2H-pyran-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)


![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)
![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)
![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2502720.png)
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)
![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)
![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2502726.png)
![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)